![molecular formula C11H23NO4 B2680649 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 1221342-68-2](/img/structure/B2680649.png)
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate” is a chemical compound with the molecular formula C11H23NO4 . It is used in various chemical reactions and has a molecular weight of 233.308.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate” consists of an amino group attached to a propanoate ester group, which is further connected to a tert-butyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
“tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate” is a liquid at 20°C . It has a molecular weight of 233 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is instrumental in the synthesis of heterocyclic compounds and peptides. For example, its derivatives have been used in the synthesis of heterocyclic β-amino acids, demonstrating its utility in preparing compounds like β-amino-5-pyrimidinepropanoic acid, which are valuable in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). This highlights its role in enabling the construction of complex organic molecules.
Catalysis and Material Science
This compound has also found applications in catalysis and material science, where its derivatives facilitate the formation of complex structures. For instance, tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative, exhibits unique crystal structures that stabilize through weak intermolecular bonding, indicating potential in materials science for designing molecular architectures with specific properties (Kozioł et al., 2001).
Asymmetric Synthesis
In asymmetric synthesis, tert-butyl 3-[(2,2-dimethoxyethyl)amino]propanoate derivatives serve as versatile intermediates. For example, N-tert-butanesulfinyl imines derived from similar compounds are used for the asymmetric synthesis of amines, showcasing the compound’s relevance in producing enantioenriched substances, which are crucial in the development of pharmaceuticals and agrochemicals (Ellman, Owens, & Tang, 2002).
Drug Delivery Systems
Moreover, tert-butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is significant in the development of drug delivery systems. For instance, its structural motifs are employed in the synthesis of heterolipids for self-microemulsifying drug delivery systems (SMEDDS), aimed at enhancing the bioavailability of poorly soluble drugs, thus underscoring its importance in pharmaceutical formulations (Kalhapure & Akamanchi, 2012).
Environmental and Chemical Safety
Lastly, the role of tert-butyl 3-[(2,2-dimethoxyethyl)amino]propanoate in environmental and chemical safety is noteworthy. Its derivatives, such as tert-butyl dimethylsilyl ethers, are pivotal in protecting hydroxyl groups during synthetic processes, ensuring the stability and reactivity of sensitive molecules, which is essential in the synthesis of complex organic compounds and pharmaceuticals (Corey & Venkateswarlu, 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(2,2-dimethoxyethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-9(13)6-7-12-8-10(14-4)15-5/h10,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCUEYQRQNDGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

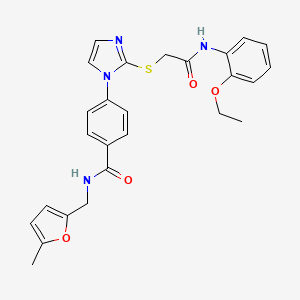
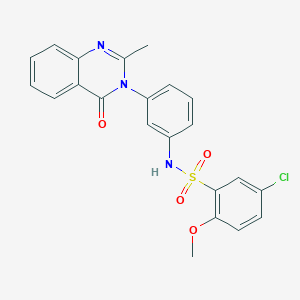

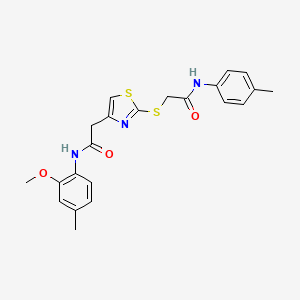
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)
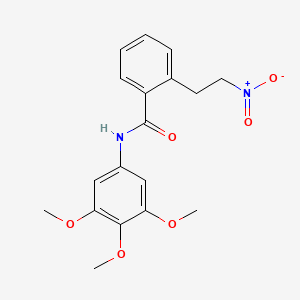
![1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B2680575.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)

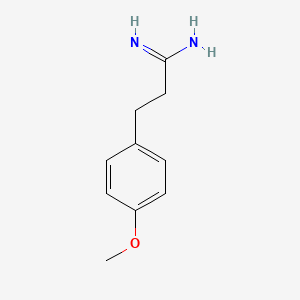
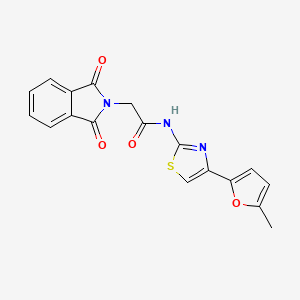
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)